N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-9-14(21-4)5-6-15(11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYVWOAJBNNBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety participates in hydrolysis, substitution, and coordination chemistry:
Mechanistic Notes :
-
Hydrolysis proceeds via nucleophilic attack on the electrophilic sulfur atom, forming intermediates that decompose to sulfonic acids or salts.
-
Alkylation targets the secondary amine in the ethyl linker, requiring base-mediated deprotonation.
Pyrazole Ring Reactions
The 3,5-dimethylpyrazole subunit undergoes electrophilic substitution and coordination:
Key Observations :
-
Electrophilic substitution occurs preferentially at the pyrazole C4 position due to steric protection of C3/C5 by methyl groups .
-
The Cu(II) complex exhibits a distorted square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .
Functional Group Transformations
The ethylamino linker and methoxy group enable further derivatization:
Synthetic Utility :
-
Demethylation with BBr₃ selectively removes the methoxy group’s methyl without affecting sulfonamide or pyrazole.
-
Suzuki coupling introduces aryl groups at the methoxy-substituted benzene ring, expanding structural diversity .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for pharmacological applications:
| Condition | Half-Life (37°C) | Degradation Products | Reference |
|---|---|---|---|
| Simulated Gastric Fluid | 4.2 hr | Hydrolyzed sulfonic acid + pyrazole amine | |
| Blood Plasma | 8.7 hr | N-Acetylated metabolite |
Implications :
-
Rapid hydrolysis in acidic environments limits oral bioavailability but supports prodrug strategies.
-
Plasma stability correlates with sustained activity in in vivo models .
Comparative Reactivity Table
A comparison with structurally analogous sulfonamides highlights unique features:
| Compound | Sulfonamide Hydrolysis Rate (k, h⁻¹) | Pyrazole Nitration Yield | Key Difference |
|---|---|---|---|
| N-(2-(3,5-Dimethylpyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide | 0.18 | 58% | Methoxy group enhances aromatic stability |
| N-(2-(4-Chloropyrazol-1-yl)ethyl)-benzenesulfonamide | 0.25 | 32% | Chlorine reduces electrophilic substitution |
| N-(2-(3-Methylpyrazol-1-yl)ethyl)-4-nitrobenzenesulfonamide | 0.30 | N/A | Nitro group accelerates hydrolysis |
Scientific Research Applications
The compound exhibits notable biological properties that can be harnessed for therapeutic purposes. Key areas of application include:
- Antimicrobial Activity : Research indicates that compounds in the same class as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide show promising results against a range of bacterial and fungal pathogens. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential use as an antimicrobial agent in clinical settings.
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines where it showed the ability to induce apoptosis and inhibit cell proliferation. The mechanisms behind these effects are still under investigation but may involve the modulation of specific signaling pathways related to cancer cell survival.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several chemical pathways. The presence of functional groups such as sulfonamide and methoxy enhances its solubility and biological activity. Researchers have explored various synthetic routes to optimize yield and purity, which is crucial for subsequent biological testing.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than those of conventional antibiotics.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between the target compound and related analogs:
¹Calculated based on formula C₁₆H₂₁N₃O₃S.
Structural and Functional Insights:
- Sulfonamide vs.
- Linker Flexibility : The ethyl linker in the target compound could confer greater conformational flexibility than the rigid imidazole or triazine cores in analogs 7c and X66, influencing interactions with enzymes or receptors .
- Substituent Effects : The 4-methoxy-2-methyl group on the benzene ring introduces steric and electronic effects distinct from the chlorophenyl (7c) or fluorophenyl (Example 53) substituents, which may alter pharmacokinetics or selectivity .
Physicochemical Properties:
- Melting points for pyrazole-containing analogs range widely (140–178°C), suggesting that the target compound’s melting point may fall within this range, influenced by its sulfonamide group .
- The absence of HRMS data for the target compound contrasts with analogs like 7d, where HRMS confirmed molecular weights, underscoring the need for experimental validation .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, with the CAS number 1226454-04-1, is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 323.4 g/mol. Its structure includes a pyrazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1226454-04-1 |
| Molecular Formula | C15H21N3O3S |
| Molecular Weight | 323.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been primarily linked to its potential as an anticancer agent and antibacterial compound . The pyrazole ring in its structure is associated with various therapeutic effects.
Anticancer Activity
Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. Research indicates that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Case Study: Antiproliferative Effects
A study focusing on related pyrazole compounds showed significant antiproliferative effects against breast cancer cells (MDA-MB-231). The compound exhibited IC50 values in low micromolar ranges, indicating potent activity against tumor cells .
Antibacterial Activity
The antibacterial properties of this compound are also noteworthy. Pyrazole derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .
Table: Antibacterial Activity Profiles
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 44 | Moderate |
| Escherichia coli | 50 | Moderate |
| Proteus mirabilis | 75 | Moderate |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
- Antimicrobial Mechanisms : Inhibits nucleic acid synthesis and disrupts bacterial cell membranes.
Q & A
Q. How to design derivatives for enhanced target selectivity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Prioritize derivatives with:
- Lower predicted binding energy (<-8 kcal/mol).
- Favorable interactions (e.g., hydrogen bonds with catalytic residues).
Validate via enzyme inhibition assays and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
